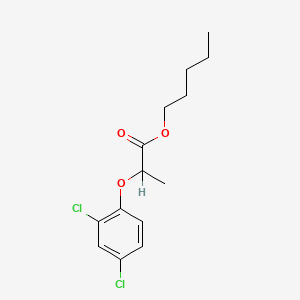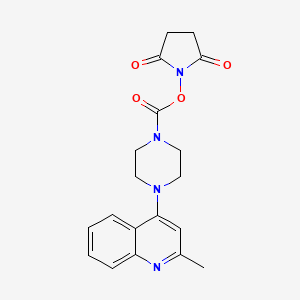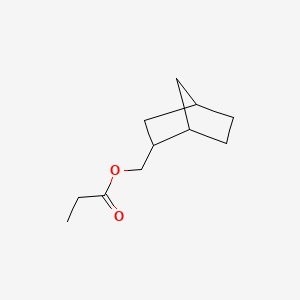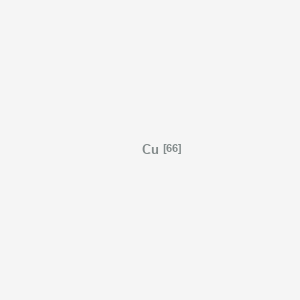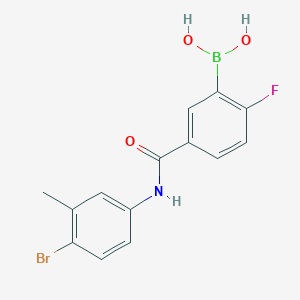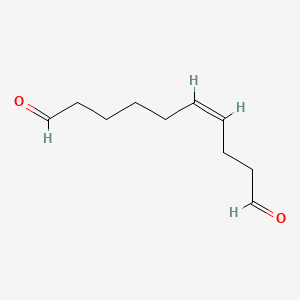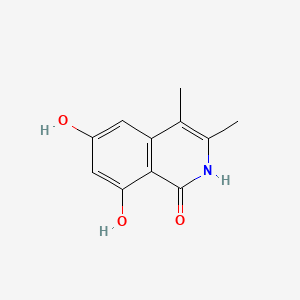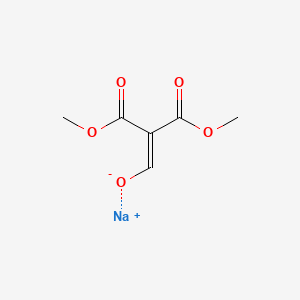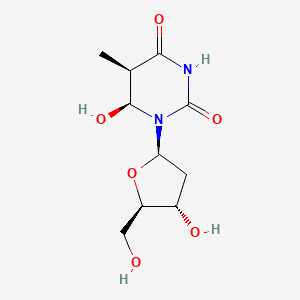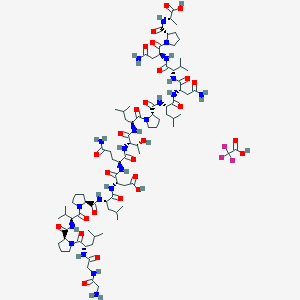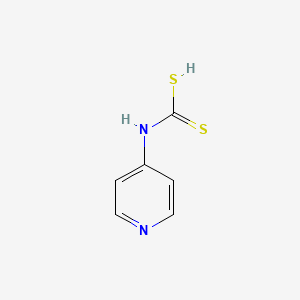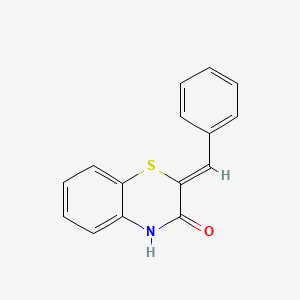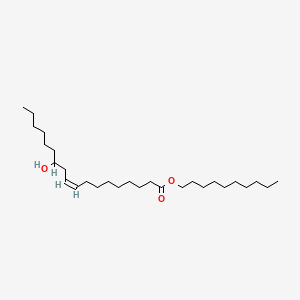
Decyl (R)-12-hydroxyoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and decanol, a fatty alcohol
準備方法
Synthetic Routes and Reaction Conditions
Decyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with decanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Oleic Acid+DecanolCatalystDecyl (R)-12-hydroxyoleate+Water
Industrial Production Methods
In industrial settings, the production of decyl ®-12-hydroxyoleate may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient mixing and contact between the reactants and the catalyst, leading to higher yields and faster reaction rates. Additionally, the use of enzymatic catalysts, such as lipases, has been explored for the production of this compound, offering a more environmentally friendly and sustainable approach.
化学反応の分析
Types of Reactions
Decyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of decyl ®-12-ketooleate or decyl ®-12-carboxyoleate.
Reduction: Formation of decyl ®-12-hydroxyoleyl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学的研究の応用
Decyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and biodegradable polymers.
作用機序
The mechanism of action of decyl ®-12-hydroxyoleate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl and ester groups play a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
Decyl oleate: Lacks the hydroxyl group present in decyl ®-12-hydroxyoleate.
12-hydroxy stearic acid: Contains a hydroxyl group but lacks the ester linkage.
Decyl glucoside: A surfactant with a glucoside linkage instead of an ester linkage.
Uniqueness
Decyl ®-12-hydroxyoleate is unique due to the presence of both a hydroxyl group and an ester linkage, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
93980-67-7 |
|---|---|
分子式 |
C28H54O3 |
分子量 |
438.7 g/mol |
IUPAC名 |
decyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C28H54O3/c1-3-5-7-9-10-15-18-22-26-31-28(30)25-21-17-14-12-11-13-16-20-24-27(29)23-19-8-6-4-2/h16,20,27,29H,3-15,17-19,21-26H2,1-2H3/b20-16- |
InChIキー |
TXWLKCGKLFGYNO-SILNSSARSA-N |
異性体SMILES |
CCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
正規SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


